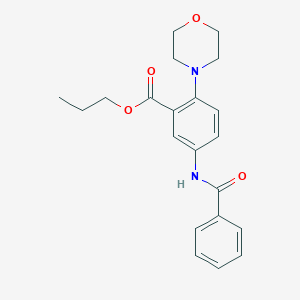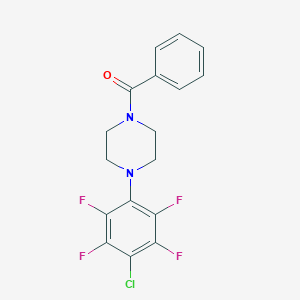![molecular formula C30H29N3O3 B250999 3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide](/img/structure/B250999.png)
3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide, also known as JNJ-26854165, is a small molecule inhibitor that has been under investigation for its potential therapeutic applications in various diseases. It is a selective inhibitor of the histone deacetylase enzyme, which plays a crucial role in the regulation of gene expression. The purpose of
作用機序
3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide is a selective inhibitor of the histone deacetylase enzyme, which plays a crucial role in the regulation of gene expression. Histone deacetylases remove acetyl groups from histone proteins, which leads to chromatin condensation and transcriptional repression. By inhibiting histone deacetylases, this compound promotes histone acetylation, which leads to chromatin relaxation and transcriptional activation. This results in the upregulation of genes that are involved in apoptosis, cell cycle arrest, and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It induces apoptosis in cancer cells by upregulating pro-apoptotic genes such as Bax and downregulating anti-apoptotic genes such as Bcl-2. It also inhibits angiogenesis by downregulating vascular endothelial growth factor (VEGF) expression. In addition, this compound has been shown to have neuroprotective effects by upregulating neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and increasing synaptic plasticity.
実験室実験の利点と制限
3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high selectivity for histone deacetylase enzymes and does not affect other enzymes. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, there are also limitations to using this compound in lab experiments. It has low solubility in water and requires the use of organic solvents. It can also be toxic at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide. One area of research is the development of more potent and selective inhibitors of histone deacetylase enzymes. Another area of research is the identification of biomarkers that can be used to predict the response of cancer cells to this compound. In addition, there is a need for further investigation into the neuroprotective effects of this compound and its potential therapeutic applications in neurodegenerative diseases. Finally, there is a need for more studies to investigate the safety and toxicity of this compound in humans.
合成法
3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide can be synthesized using a multi-step process that involves the reaction of 2-naphthoic acid with thionyl chloride to form 2-naphthoyl chloride, which is then reacted with 3-methoxyaniline and 2-methylbenzoic acid in the presence of triethylamine to yield the target compound. The synthesis method has been optimized for high yield and purity, and the final product has been characterized using various spectroscopic techniques.
科学的研究の応用
3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders. It has been shown to induce apoptosis in cancer cells, inhibit the growth of tumor xenografts in animal models, and sensitize cancer cells to chemotherapy. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It also has anti-inflammatory effects, which may be beneficial in the treatment of inflammatory disorders such as rheumatoid arthritis.
特性
分子式 |
C30H29N3O3 |
|---|---|
分子量 |
479.6 g/mol |
IUPAC名 |
3-methoxy-N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C30H29N3O3/c1-21-7-3-6-10-26(21)30(35)33-17-15-32(16-18-33)25-13-11-24(12-14-25)31-29(34)27-19-22-8-4-5-9-23(22)20-28(27)36-2/h3-14,19-20H,15-18H2,1-2H3,(H,31,34) |
InChIキー |
RZTDCACEPLKKQR-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5C=C4OC |
正規SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5C=C4OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide](/img/structure/B250920.png)
![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}benzamide](/img/structure/B250922.png)
![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-N'-(phenylacetyl)thiourea](/img/structure/B250923.png)
![2-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250928.png)

![2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B250930.png)
![N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B250931.png)
![5-(2,4-dichlorophenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B250932.png)
![2-methoxy-N-({4-[(phenylacetyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B250933.png)
![3-chloro-4-ethoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B250934.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B250935.png)
![5-(4-chlorophenyl)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B250938.png)
